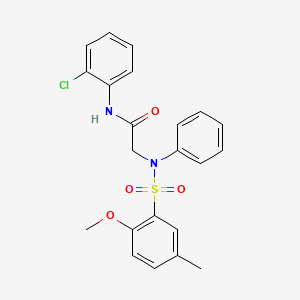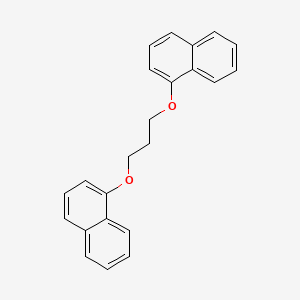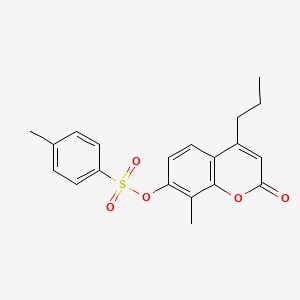![molecular formula C19H22N2O4S B5146723 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide](/img/structure/B5146723.png)
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Vorbereitungsmethoden
The synthesis of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide involves several steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . Another method involves the use of sulfonyl azides as sulfonyl donors in sulfonation reactions . Industrial production methods typically involve the use of environment-friendly one-pot tandem protocols, which include N-sulfonylation and esterification of carboxylic acids .
Analyse Chemischer Reaktionen
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium or copper catalysts, sulfonyl azides, and strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene . Major products formed from these reactions include sulfonamides and carboxyamide derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its antibacterial, antitumor, and antiviral properties . In industry, it is used in the production of coatings and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis . The compound also interacts with other carbonic anhydrases, including carbonic anhydrase II, which plays a role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide is unique due to its specific structure and the presence of both sulfonamide and carboxyamide groups. Similar compounds include other benzenesulfonamide derivatives, such as 2-chloro-N-(4-sulfamoylphenyl)acetamide and aryl thiazolone–benzenesulfonamides . These compounds also exhibit significant biological activities, but their specific applications and mechanisms of action may differ.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-14-20-19(22)15-21(16-10-12-17(13-11-16)25-4-2)26(23,24)18-8-6-5-7-9-18/h3,5-13H,1,4,14-15H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBUIUXSJBJETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-N~2~-ethylglycinamide](/img/structure/B5146640.png)
![N-(2,4,5-trimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B5146658.png)

![N-(2-bicyclo[2.2.1]heptanyl)-2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B5146673.png)
![(5E)-5-[(4-iodophenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5146686.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)

![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5146700.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)

![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)


